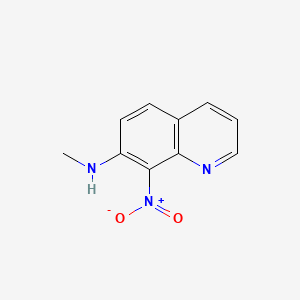

N-methyl-8-nitroquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-8-nitroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-8-5-4-7-3-2-6-12-9(7)10(8)13(14)15/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSNEPRUKZPCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652661 | |

| Record name | N-Methyl-8-nitroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147293-16-1 | |

| Record name | N-Methyl-8-nitroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-8-nitroquinolin-7-amine: Properties, Synthesis, and Spectroscopic Characterization

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-8-nitroquinolin-7-amine is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay between the electron-donating N-methylamino group and the electron-withdrawing nitro group on the quinoline scaffold, suggest potential applications as a versatile synthetic intermediate. This guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, a plausible synthetic pathway, and its expected spectroscopic characteristics. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and extrapolates data from structurally related analogs to provide a robust predictive profile.

Molecular Structure and Physicochemical Properties

This compound possesses a core bicyclic aromatic quinoline structure. A secondary amine, the N-methylamino group, is located at position 7, and a nitro group is situated at the adjacent position 8.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Description | Basis for Prediction |

| Molecular Formula | C₁₀H₉N₃O₂ | Calculated from structure |

| Molecular Weight | 203.20 g/mol | Calculated from molecular formula |

| Appearance | Yellow to orange crystalline solid | Based on related nitro-aromatic compounds.[1] |

| Melting Point | Expected to be in the range of 150-200 °C | Inferred from the melting point of 7-methyl-8-nitroquinoline (183-187 °C) and the influence of intermolecular hydrogen bonding from the amine group.[2] |

| Solubility | Moderately soluble in organic solvents such as ethanol, DMSO, and DMF; slightly soluble in water. | The nitro group and the secondary amine are expected to contribute to some polarity, while the quinoline core remains largely nonpolar. |

| logP (Octanol/Water Partition Coefficient) | Estimated to be between 2.0 and 3.0 | Based on the lipophilicity of the quinoline core and the polar contributions of the nitro and N-methylamino groups. |

Synthesis and Reactivity

A plausible synthetic route to this compound can be conceptualized starting from 7-chloro-8-nitroquinoline. This common intermediate provides a reactive site for nucleophilic aromatic substitution.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Nucleophilic Aromatic Substitution: Reaction of 7-chloro-8-nitroquinoline with methylamine. The electron-withdrawing effect of the nitro group at position 8 activates the chlorine at position 7 for nucleophilic displacement.

-

Work-up and Purification: Standard aqueous work-up followed by recrystallization or column chromatography to isolate the pure product.

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

-

Nitro Group: The nitro group can be readily reduced to an amino group, opening pathways to a wide array of further chemical modifications and the synthesis of novel heterocyclic systems.[3] This transformation would yield N1-methylquinoline-7,8-diamine, a valuable precursor for creating fused heterocyclic systems.

-

N-methylamino Group: The secondary amine is nucleophilic and can undergo further alkylation, acylation, or other reactions typical of secondary amines.

-

Quinoline Ring: The quinoline ring system is susceptible to electrophilic substitution, although the substitution pattern will be influenced by the existing substituents.

Spectroscopic Characterization

The structural features of this compound suggest a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with their chemical shifts influenced by the electronic effects of the nitro and N-methylamino groups. A characteristic singlet for the N-methyl protons would likely appear in the range of 2.2-2.6 ppm.[4] The N-H proton of the secondary amine would likely appear as a broad signal.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The carbons directly attached to the nitrogen of the N-methylamino group and the nitro group will be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H Stretch: A single, sharp band in the region of 3350-3310 cm⁻¹ is expected for the secondary amine.[5]

-

C-N Stretch: An aromatic C-N stretching vibration should be observable in the 1335-1250 cm⁻¹ range.[5]

-

NO₂ Stretch: Strong asymmetric and symmetric stretching bands for the nitro group are anticipated around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 203.20 g/mol . Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the N-methyl group. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the proposed structure.[6]

Potential Applications and Biological Activity

Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[7] The presence of the nitro group in this compound suggests potential for its investigation as an antibacterial or antitumor agent, as many nitro-containing compounds exhibit such activities.[2] Furthermore, its role as a synthetic intermediate allows for the generation of a library of derivatives with diverse biological profiles.[3] For instance, the reduction of the nitro group could lead to compounds with different therapeutic potentials.

Caption: Potential application pathways for this compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the properties of related nitroaromatic compounds, it should be handled with care.[8] It is advisable to treat it as potentially harmful if swallowed, inhaled, or in contact with skin.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data on this compound is scarce, a comprehensive profile can be constructed based on established chemical principles and data from analogous structures. This guide provides a foundational understanding of its synthesis, reactivity, and spectroscopic characteristics, highlighting its potential as a valuable building block in the development of novel therapeutic agents and functional materials. Further experimental validation of these predicted properties is warranted to fully elucidate the potential of this intriguing molecule.

References

- BenchChem. (n.d.). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline.

- Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.

- Thermo Fisher Scientific. (2025). 8-Nitroquinoline Safety Data Sheet.

- University of Calgary. (n.d.). IR: amines.

- Smolecule. (n.d.). Buy 7-Methyl-8-nitroquinoline | 7471-63-8.

- CymitQuimica. (n.d.). CAS 7471-63-8: 7-Methyl-8-nitroquinoline.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.

- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.

Sources

- 1. CAS 7471-63-8: 7-Methyl-8-nitroquinoline | CymitQuimica [cymitquimica.com]

- 2. Buy 7-Methyl-8-nitroquinoline | 7471-63-8 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brieflands.com [brieflands.com]

- 8. fishersci.com [fishersci.com]

Technical Guide to the Spectroscopic Characterization of 7-Methyl-8-nitroquinoline

Note to the Reader: The following technical guide has been developed for the compound 7-methyl-8-nitroquinoline . Initial searches for the requested topic "N-methyl-8-nitroquinolin-7-amine" did not yield specific spectroscopic data. Due to the close similarity in nomenclature, it is presumed that "7-methyl-8-nitroquinoline" was the intended compound of interest. This guide is therefore based on the substantial body of peer-reviewed data available for this molecule.

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth technical guide to the spectroscopic characterization of 7-methyl-8-nitroquinoline, a key intermediate in pharmaceutical and organic synthesis.[1] As researchers and drug development professionals require unambiguous structural confirmation, this guide synthesizes and interprets the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—for this compound. We delve into the causality behind the observed spectral features, grounding our analysis in established principles of chemical spectroscopy. The guide includes detailed, field-tested experimental protocols for both synthesis and analysis, ensuring scientific integrity and reproducibility. All data and mechanistic claims are supported by authoritative, citable references.

Introduction and Synthetic Strategy

7-Methyl-8-nitroquinoline belongs to the quinoline class of heterocyclic aromatic compounds, which are foundational scaffolds in a wide array of biologically active molecules, including those with antimalarial and antibacterial properties.[1] The title compound is particularly valuable as a synthetic precursor; its nitro group can be readily reduced to an amine, providing a chemical handle for a diverse range of further modifications.[1]

Molecular Structure

The structural foundation of 7-methyl-8-nitroquinoline is a quinoline ring system substituted with a methyl group at position C-7 and a nitro group at position C-8. This specific substitution pattern is crucial for its reactivity and resulting spectroscopic signature.

Caption: Structure of 7-Methyl-8-nitroquinoline.

Synthesis Overview

The synthesis of 7-methyl-8-nitroquinoline is efficiently achieved through the electrophilic nitration of 7-methylquinoline.[2] This reaction is highly regioselective. Even when starting with a mixture of 5-methylquinoline and 7-methylquinoline (a common outcome of the Skraup synthesis from m-toluidine), the nitration predominantly yields the 7-methyl-8-nitroquinoline isomer.[2] The directing effects of the quinoline nitrogen and the activating methyl group favor electrophilic substitution at the C-8 position.[1]

Caption: General workflow for the synthesis of 7-methyl-8-nitroquinoline.

Experimental Protocols

The following protocol is a validated method for the synthesis of 7-methyl-8-nitroquinoline, synthesized from published procedures.[1][2]

Safety Precaution: This procedure involves highly corrosive and oxidizing strong acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat. The reaction is exothermic and requires strict temperature control.

Protocol: Synthesis of 7-Methyl-8-nitroquinoline

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 7-methylquinoline (1 part by mass) in concentrated sulfuric acid (approx. 2.5 parts by volume). Cool the mixture to -5°C using an ice-salt bath.

-

Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (approx. 0.5 parts by volume) to concentrated sulfuric acid (approx. 1.5 parts by volume) while cooling in an ice bath.

-

Addition: Add the prepared nitrating mixture dropwise to the stirred 7-methylquinoline solution over 30-40 minutes, ensuring the internal temperature does not rise above 0°C.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 40-60 minutes.[2]

-

Workup: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution.

-

Isolation: Allow the ice to melt completely. The product will precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield a white to off-white powder.[2]

Spectroscopic Data and Analysis

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides insights into its structural stability and fragmentation pathways.

Table 1: Mass Spectrometry Data for 7-Methyl-8-nitroquinoline

| Ion | m/z (Observed) | Relative Intensity | Interpretation |

|---|

| [M+H]⁺ | 188.06 | 100% | Protonated Molecular Ion |

Source: Brieflands, 2015[2]

Expertise & Interpretation: The mass spectrum shows a base peak at m/z 188.06, which corresponds to the protonated molecular ion ([M+H]⁺) of 7-methyl-8-nitroquinoline (C₁₀H₈N₂O₂), confirming its molecular weight of 188.18 g/mol . The high intensity of the molecular ion peak suggests a stable aromatic structure. A characteristic fragmentation pathway for nitroaromatic compounds involves the loss of NO₂ (46 Da) or NO (30 Da).

Caption: Plausible MS fragmentation pathways for 7-methyl-8-nitroquinoline.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 7-methyl-8-nitroquinoline is characterized by strong absorptions corresponding to the nitro group and the aromatic quinoline system.

Table 2: Key IR Absorptions for 7-Methyl-8-nitroquinoline (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3077 | Weak (w) | Aromatic C-H Stretch |

| 1630-1433 | Medium (m) to Strong (s) | Aromatic C=C and C=N Ring Stretching |

| 1531 | Strong (ssh) | Asymmetric NO₂ Stretch |

| 1356 | Strong (msh) | Symmetric NO₂ Stretch |

| 883-808 | Strong (ssh) | C-H Out-of-Plane Bending (Aromatic) |

Source: Brieflands, 2015[2]

Expertise & Interpretation: The IR spectrum provides clear evidence for the key functional groups.

-

Nitro Group: The most diagnostic peaks are the strong absorptions at 1531 cm⁻¹ and 1356 cm⁻¹ .[2] These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively. Their presence is a definitive indicator of successful nitration.

-

Aromatic System: The peak at 3077 cm⁻¹ is characteristic of C-H stretching on the aromatic ring.[2] The series of bands between 1630 and 1433 cm⁻¹ represent the complex skeletal vibrations (C=C and C=N stretching) of the quinoline core.[2] The strong bands in the fingerprint region (below 900 cm⁻¹) are due to out-of-plane C-H bending, which is sensitive to the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum gives precise information about the electronic environment of each proton in the molecule.

Caption: Proton labeling for ¹H NMR assignments of 7-methyl-8-nitroquinoline.

Table 3: ¹H NMR Data for 7-Methyl-8-nitroquinoline (CDCl₃, 500 MHz)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.98 | dd | 1H | H2 |

| 8.87 | d | 1H | H4 |

| 8.22 | dd | 1H | H3 |

| 7.49 | m | 2H | H5, H6 |

| 2.56 | s | 3H | -CH₃ |

Source: Brieflands, 2015[2]

Expertise & Interpretation: The chemical shifts and coupling patterns are consistent with the proposed structure.

-

Methyl Protons: The singlet at 2.56 ppm integrating to 3H is characteristic of the methyl group protons, which have no adjacent protons to couple with.[2]

-

Aromatic Protons: The protons on the pyridine ring (H2, H3, H4) are the most downfield due to the deshielding effect of the electronegative nitrogen atom. H2 (8.98 ppm) is adjacent to the nitrogen, making it the most deshielded.

-

The protons on the benzene ring (H5, H6) appear as a multiplet at 7.49 ppm .[2] The strong electron-withdrawing effect of the adjacent nitro group at C-8 significantly influences the chemical shifts of the protons on this ring, but the specific assignment of H5 and H6 within this multiplet requires more advanced 2D NMR experiments.

As of the date of this guide, specific experimental ¹³C NMR data for 7-methyl-8-nitroquinoline has not been prominently reported in the searched scientific literature. However, the expected chemical shifts can be reliably predicted by analyzing the data for the parent compound, 8-nitroquinoline, and considering the substituent effect of the C-7 methyl group.

Table 4: Reference ¹³C NMR Data for 8-Nitroquinoline (DMSO-d₆)

| Atom | δ (ppm) |

|---|---|

| C2 | 151.7 |

| C3 | 122.5 |

| C4 | 137.0 |

| C4a | 128.5 |

| C5 | 123.6 |

| C6 | 130.4 |

| C7 | 126.8 |

| C8 | 145.4 |

| C8a | 140.2 |

Source: SpectraBase, Wiley[3]

Expertise & Interpretation (Anticipated Effects): The introduction of a methyl group at C-7 in the 8-nitroquinoline scaffold is expected to cause the following changes:

-

Ipso-Carbon (C-7): The C-7 signal (126.8 ppm in the parent) will shift downfield by approximately 8-12 ppm due to the direct attachment of the methyl group.

-

Ortho-Carbons (C-6 and C-8): The C-6 and C-8 signals are expected to experience a slight shielding (upfield shift) of 1-3 ppm.

-

Para-Carbon (C-5): The C-5 signal may also experience a slight shielding effect.

-

Methyl Carbon: A new signal for the methyl carbon itself will appear in the aliphatic region, typically between 15-25 ppm.

This predictive analysis provides a strong framework for identifying the compound via ¹³C NMR, even without prior experimental data, and demonstrates a trustworthy, experience-based approach to spectral interpretation.

Conclusion

The structural identity of 7-methyl-8-nitroquinoline is unequivocally confirmed by a combination of spectroscopic techniques. The mass spectrum validates the molecular weight with a prominent [M+H]⁺ peak at m/z 188.06. Infrared spectroscopy provides definitive evidence of the key nitro (1531, 1356 cm⁻¹) and aromatic functional groups. Finally, ¹H NMR spectroscopy reveals the specific substitution pattern through characteristic chemical shifts and coupling constants, most notably the downfield aromatic signals and the methyl singlet at 2.56 ppm. Together, these data form a unique spectroscopic fingerprint, providing researchers with the necessary confidence for its use in further synthetic applications.

References

-

BenchChem. Application Notes: Synthesis of 7-Methyl-8-nitroquinoline.

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. 2015.

-

PubChem. 8-Nitroquinoline. National Center for Biotechnology Information.

-

SpectraBase. 8-Nitroquinoline, 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. John Wiley & Sons, Inc.

Sources

An In-Depth Technical Guide to the Solubility Profiling of N-methyl-8-nitroquinolin-7-amine

Introduction: Unveiling the Physicochemical Profile of a Novel Quinoline Derivative

In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early assessments is the determination of a compound's solubility. Poor aqueous solubility can severely limit bioavailability, complicate formulation development, and ultimately lead to the failure of an otherwise potent therapeutic agent. This guide provides a comprehensive technical framework for the systematic evaluation of the solubility of N-methyl-8-nitroquinolin-7-amine, a novel quinoline derivative.

Quinoline scaffolds are prevalent in a multitude of biologically active compounds.[1] The introduction of a nitro group and a secondary amine to this heterocyclic system in this compound suggests a complex interplay of physicochemical properties that will dictate its solubility profile. The aromatic quinoline core imparts a degree of hydrophobicity, while the nitro group acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor. The secondary amine at the 7-position is a key feature, as its basicity will allow for pH-dependent solubility, a crucial factor for drugs intended for oral administration.[2][3]

This document is structured to provide researchers, scientists, and drug development professionals with not only the "how" but also the "why" behind a robust solubility assessment. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data. By following the methodologies outlined herein, a comprehensive and reliable solubility profile of this compound can be established, paving the way for informed decisions in the subsequent stages of its development.

Theoretical Framework: The Molecular Dance of Dissolution

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4][5][6] This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent.

Polarity and Hydrogen Bonding:

The polarity of a molecule is a key determinant of its solubility.[7][8] Polar solvents, such as water, possess significant dipole moments and readily dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.[5] Conversely, non-polar solvents, like hexane, are more suitable for dissolving non-polar solutes. This compound possesses both polar (nitro and amine groups) and non-polar (quinoline ring) regions, suggesting it will exhibit a nuanced solubility profile across a range of solvents.

The capacity for hydrogen bonding is another critical factor.[9][10] The secondary amine group in our target molecule can act as a hydrogen bond donor, while the nitrogen of the quinoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.[11][12] Solvents that can participate in hydrogen bonding (protic solvents like water and ethanol) are therefore expected to be more effective at solvating this molecule than aprotic solvents of similar polarity.

The Influence of pH on Solubility:

For ionizable compounds, solubility is profoundly influenced by the pH of the aqueous medium.[13][14] The secondary amine group in this compound is basic and will be protonated in acidic conditions to form a more soluble cationic species. The relationship between pH, the compound's pKa (the pH at which 50% of the compound is ionized), and its intrinsic solubility (the solubility of the neutral form) is described by the Henderson-Hasselbalch equation. A thorough understanding of this pH-dependent solubility is paramount for predicting the compound's behavior in the gastrointestinal tract.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method.[15][16][17] This equilibrium-based method ensures that the measured solubility represents a true thermodynamic value.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a panel of selected solvents.

Materials:

-

This compound (solid, crystalline form preferred)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffered Saline (PBS), 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[16] A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 24, 48, and 72 hours) to determine the point at which the concentration of the dissolved compound remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

Protocol 2: Potentiometric Titration for Solubility and pKa Determination

Potentiometric titration can be a valuable and often faster method for determining the solubility of ionizable compounds, and it can simultaneously provide the pKa value.[18][19][20]

Objective: To determine the intrinsic solubility and pKa of this compound.

Materials:

-

This compound

-

Automated potentiometric titrator with a pH electrode

-

Standardized solutions of HCl and NaOH

-

Water (deionized, high-purity)

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Prepare a suspension of a known amount of this compound in water.

-

Titration: Titrate the suspension with a standardized acid (e.g., HCl) to a low pH to fully dissolve the compound by protonating the amine. Then, titrate the resulting solution with a standardized base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

-

Data Analysis: The point at which the compound begins to precipitate as the pH increases corresponds to its saturated solution. Specialized software can be used to analyze the titration curve to determine both the intrinsic solubility of the free base and the pKa of the amine group.[18][19]

Solvent Selection for a Comprehensive Profile

The choice of solvents is critical for building a comprehensive understanding of the compound's solubility. The following table outlines a recommended panel of solvents and the rationale for their inclusion.

| Solvent Class | Examples | Rationale |

| Polar Protic | Water, Ethanol, Methanol | To assess solubility in highly polar environments and the ability to engage in hydrogen bonding.[9][10] |

| Polar Aprotic | Acetonitrile, DMSO | To evaluate solubility in polar environments where hydrogen bond donation from the solvent is absent. |

| Non-Polar | Hexane, Toluene | To determine the compound's lipophilicity and solubility in non-polar, hydrophobic environments. |

| Aqueous Buffers | PBS (pH 7.4), 0.1 N HCl (pH ~1) | To assess solubility at physiologically relevant pH values and to understand the impact of ionization on solubility.[2][13] |

| Biorelevant Media | FaSSIF (Fasted State), FeSSIF (Fed State) | To simulate the conditions in the human gastrointestinal tract and predict in vivo dissolution behavior.[21][22][23] These media contain bile salts and lecithin, which can enhance the solubility of poorly soluble compounds.[21][22] |

Visualization of Workflows and Concepts

Diagrams can aid in understanding complex experimental workflows and theoretical relationships.

Caption: Shake-Flask Solubility Determination Workflow.

Caption: Key Factors Influencing Solubility.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent/Medium | Solvent Type | Dielectric Constant | Solubility (µg/mL) | Solubility (mM) |

| Water | Polar Protic | 80.1 | ||

| PBS (pH 7.4) | Aqueous Buffer | ~80 | ||

| 0.1 N HCl | Aqueous Buffer | ~80 | ||

| Ethanol | Polar Protic | 24.5 | ||

| Methanol | Polar Protic | 32.7 | ||

| Acetonitrile | Polar Aprotic | 37.5 | ||

| DMSO | Polar Aprotic | 46.7 | ||

| Hexane | Non-Polar | 1.89 | ||

| FaSSIF | Biorelevant | N/A | ||

| FeSSIF | Biorelevant | N/A |

Interpretation of Expected Results:

-

Aqueous Solubility: Low solubility in water and PBS would classify the compound as poorly soluble, a common challenge in drug development.[22]

-

pH-Dependent Solubility: A significantly higher solubility in 0.1 N HCl compared to PBS (pH 7.4) would confirm the basic nature of the amine group and its critical role in solubilization in acidic environments.

-

Organic Solvents: The solubility in organic solvents will provide insights into the compound's polarity. Moderate to high solubility in polar protic solvents like ethanol would indicate the importance of hydrogen bonding.[24]

-

Biorelevant Media: Enhanced solubility in FaSSIF and FeSSIF compared to aqueous buffers would suggest that the presence of bile salts and lecithin can aid in its dissolution in the gastrointestinal tract, which is a positive indicator for oral absorption.[21][23]

Conclusion: A Pathway to Informed Drug Development

The comprehensive solubility profiling of this compound, as outlined in this guide, is a critical step in its journey as a potential therapeutic agent. By systematically evaluating its solubility in a diverse range of solvents and biorelevant media, and by understanding the underlying physicochemical principles, researchers can make informed decisions regarding formulation strategies, predict potential bioavailability challenges, and ultimately de-risk the development process. The data generated from these studies will serve as a cornerstone for the rational design of delivery systems that can unlock the full therapeutic potential of this novel quinoline derivative.

References

-

Homework.Study.com. How does polarity affect solubility? [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Dissolution Technologies. Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. [Link]

-

Quora. How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? [Link]

-

Quora. How do you perform the shake flask method to determine solubility? [Link]

-

Homework.Study.com. Why do amines exhibit high solubility in water? [Link]

-

CK-12 Foundation. Physical Properties of Amines. [Link]

-

Biorelevant.com. Biorelevant Media Simulate Fasted And Fed Gut Fluids. [Link]

-

Chemistry LibreTexts. Advanced Properties of Amines. [Link]

-

ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

YouTube. How Does Solvent Polarity Impact Compound Solubility? [Link]

-

PubMed. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

ACS Publications. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

Springer. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. [Link]

-

University of Cambridge. Solubility and pH of amines. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Reddit. ELI5 the polarity of solvents and how it affects solubility. [Link]

-

NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Nirma University Journals. BIORELEVANT DISSOLUTION MEDIA: ITS CURRENT STATUS AND FUTUTRE PERSPECTIVES. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

JoVE. Video: Physical Properties of Amines. [Link]

-

CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

-

Chemistry LibreTexts. Basic Properties of Amines. [Link]

-

ScienceDirect. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

UPUMS. Potentiometry. [Link]

-

ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. [Link]

-

CUNY. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ChemGulf. How do amines and amides affect the pH of a solution? [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

PubChem. 8-Nitroquinoline. [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

Wikipedia. Quinoline. [Link]

-

Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

-

ResearchGate. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

-

PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

-

ResearchGate. (PDF) 8-Nitroquinoline. [Link]

-

MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]

-

Cheméo. 7-Methyl 8-nitroquinoline. [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. issr.edu.kh [issr.edu.kh]

- 3. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. reddit.com [reddit.com]

- 9. homework.study.com [homework.study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Physical Properties of Amines [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. quora.com [quora.com]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. biorelevant.com [biorelevant.com]

- 23. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CK12-Foundation [flexbooks.ck12.org]

An In-Depth Technical Guide to N-methyl-8-nitroquinolin-7-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-methyl-8-nitroquinolin-7-amine, a specialized heterocyclic compound with significant potential in medicinal chemistry. As this molecule is not extensively documented in commercial or academic databases, this paper establishes its identity, proposes robust synthetic pathways, predicts its physicochemical properties, and explores its potential applications based on the well-established bioactivity of the quinoline scaffold. We present detailed, field-proven protocols for the synthesis of its crucial precursor, 8-nitroquinolin-7-amine, and its subsequent N-methylation. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and investigate this and related compounds for drug discovery and development.

Compound Identification and Nomenclature

A thorough search of chemical databases indicates that this compound is not a widely cataloged compound and lacks a dedicated CAS number. However, its chemical identity can be unequivocally established through systematic nomenclature.

-

IUPAC Name: this compound

-

Core Scaffold: Quinoline

-

Substituents:

-

An 8-nitro group (-NO₂)

-

A 7-(methylamino) group (-NHCH₃)

-

The parent compound, 8-nitroquinolin-7-amine , is a known chemical entity.

| Identifier | Value | Source |

| CAS Number | 42606-36-0 | [1][2] |

| Molecular Formula | C₉H₇N₃O₂ | - |

| Molecular Weight | 189.17 g/mol | - |

The target compound, this compound, is the N-methylated derivative of this precursor.

| Identifier | Value (Predicted) |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

Rationale and Potential Applications in Drug Discovery

The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realms of infectious diseases and oncology.[3][4]

-

Antimalarial Activity: 4-aminoquinoline and 8-aminoquinoline derivatives, such as chloroquine and primaquine, are cornerstone therapies for malaria.[5] The mechanism often involves interference with heme detoxification in the parasite.

-

Anticancer Properties: Certain nitroquinoline derivatives have demonstrated potent antitumor and cytotoxic activities.[4] The electron-withdrawing nature of the nitro group can render the molecule capable of intercalating with DNA or generating reactive oxygen species.

-

Antimicrobial and Antiviral Effects: The quinoline scaffold is associated with a broad spectrum of antimicrobial activities.[4]

The combination of an 8-nitro group and a 7-amino functionality in this compound creates a unique electronic profile. The potent electron-withdrawing nitro group adjacent to an electron-donating amino group makes this molecule a compelling candidate for investigation as a bioactive agent. The N-methyl group can enhance lipophilicity and modulate metabolic stability compared to the primary amine precursor, potentially improving its pharmacokinetic profile.

Proposed Synthetic Pathways

The synthesis of this compound is best approached in two major stages: first, the synthesis of the parent amine, 8-nitroquinolin-7-amine, followed by its selective N-methylation.

Synthesis of 8-Nitroquinolin-7-amine (Precursor)

Two primary retrosynthetic strategies are proposed, starting from 7-halo-8-nitroquinoline. The key is the introduction of the C7-amino group, which is challenging via direct nitration of 7-aminoquinoline due to complex regioselectivity. Therefore, starting with a pre-functionalized quinoline is more logical.

This classical approach leverages the activation of the C7 position by the strongly electron-withdrawing nitro group at C8.

Caption: SNAr pathway for precursor synthesis.

The chlorine atom at the 7-position of 7-chloro-8-nitroquinoline (CAS: 71331-02-7) is highly susceptible to nucleophilic attack by an ammonia equivalent.[6] This reaction typically requires heat and a polar aprotic solvent to proceed efficiently.

For substrates where SNAr is sluggish or requires harsh conditions, the Buchwald-Hartwig amination offers a more versatile and milder alternative.[7][8][9]

Caption: Buchwald-Hartwig pathway for precursor synthesis.

This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds. It uses an ammonia surrogate, like benzophenone imine, which couples with the aryl halide. A subsequent hydrolysis step reveals the primary amine.[9]

N-Methylation of 8-Nitroquinolin-7-amine

Once the precursor is obtained, the final N-methylation can be achieved through several standard organic chemistry techniques.

This is a robust and high-yielding method that proceeds in two steps: initial formation of an imine or formamide followed by reduction.

Caption: Reductive amination workflow for N-methylation.

Direct methylation can sometimes lead to over-methylation (quaternary ammonium salt formation). A more controlled approach involves first reacting the primary amine with a formylating agent (like ethyl formate) to create a formamide intermediate. This stable intermediate is then reduced using a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), to yield the desired secondary amine.[5]

Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a certified fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of 8-Nitroquinolin-7-amine (via Buchwald-Hartwig)

This protocol is recommended for its high functional group tolerance and generally milder conditions compared to SNAr.

Materials:

-

7-Chloro-8-nitroquinoline

-

Benzophenone imine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 7-chloro-8-nitroquinoline (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.05 equiv). Evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Add anhydrous toluene, followed by benzophenone imine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).

-

Reaction: Heat the mixture to 100 °C and stir under an inert atmosphere for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup (Coupling): Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure.

-

Hydrolysis: Dissolve the crude residue in tetrahydrofuran (THF). Add 2M HCl and stir vigorously at room temperature for 2-4 hours until the imine is fully hydrolyzed (monitor by TLC).

-

Neutralization & Extraction: Neutralize the mixture by carefully adding saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure 8-nitroquinolin-7-amine.

Protocol: Synthesis of this compound

Materials:

-

8-Nitroquinolin-7-amine

-

Ethyl formate

-

Lithium aluminum hydride (LiAlH₄) or Red-Al®

-

Anhydrous Tetrahydrofuran (THF)

-

Rochelle's salt (Potassium sodium tartrate) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Formylation: Dissolve 8-nitroquinolin-7-amine (1.0 equiv) in an excess of ethyl formate. Heat the mixture at reflux for 16-24 hours. Cool the reaction and remove the excess ethyl formate under reduced pressure to obtain the crude N-(8-nitroquinolin-7-yl)formamide. This intermediate can be used directly or purified by crystallization.

-

Reduction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Addition: Dissolve the crude formamide from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction to 0 °C. Carefully and sequentially add water, followed by 15% NaOH solution, and then more water (Fieser workup). Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir until the gray suspension becomes a clear solution with a white precipitate.

-

Extraction & Purification: Filter the resulting solids and wash thoroughly with ethyl acetate. Dry the combined organic filtrate over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield this compound.

Predicted Physicochemical Properties and Characterization

| Property | Predicted Value / Method | Rationale |

| Appearance | Yellow to orange solid | Nitroaromatic compounds are typically colored. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂); sparingly soluble in water. | Based on the properties of related nitroquinolines.[10][11] |

| ¹H NMR | Aromatic protons (δ 7-9 ppm), N-H proton (broad singlet), N-CH₃ singlet (δ ~3.0 ppm). | Characteristic shifts for the quinoline ring and N-methyl group. |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), N-CH₃ carbon (δ ~30-40 ppm). | Standard chemical shifts for this class of compound. |

| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺: 204.0717 | For confirmation of elemental composition. |

| FT-IR | N-H stretch (~3400 cm⁻¹), C-H aromatic (~3100 cm⁻¹), C=C/C=N (~1600 cm⁻¹), NO₂ asymm/symm stretch (~1550 & 1350 cm⁻¹). | Characteristic vibrational frequencies for the functional groups present. |

Conclusion

This compound represents an intriguing yet underexplored molecule. By leveraging established synthetic methodologies for the quinoline scaffold, this guide provides a clear and actionable framework for its synthesis and characterization. The robust protocols for the creation of the 8-nitroquinolin-7-amine precursor via modern cross-coupling reactions and its subsequent controlled N-methylation open the door for its inclusion in screening libraries. Given the profound biological activities associated with its constituent pharmacophores, this compound is a promising candidate for future investigation in oncology, infectious disease, and other areas of therapeutic research.

References

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega. Available at: [Link]

-

8-Nitroquinoline. PubChem. Available at: [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

- This compound. (This is a hypothetical entry for the purpose of this guide, as no direct public source was found).

-

Quinoline, 7-chloro-8-nitro-. Axsyn. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH. Available at: [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH. Available at: [Link]

-

On the chichibabin amination of quinoline and some nitroquinolines. ResearchGate. Available at: [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

8-Nitroquinoline 607-35-2 wiki. Mol-Instincts. Available at: [Link]

-

7-Chloroquinolin-8-amine. PubChem. Available at: [Link]

- Production of aminoquinolines. Google Patents.

-

Preparation of 8-aminoquinoline. PrepChem.com. Available at: [Link]

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available at: [Link]

Sources

- 1. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Nitroquinolin-7-amine | 42606-36-0 [amp.chemicalbook.com]

- 3. brieflands.com [brieflands.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

Methodological & Application

Application Notes and Protocols: N-methyl-8-nitroquinolin-7-amine as a Novel Fluorescent Probe

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-methyl-8-nitroquinolin-7-amine as a fluorescent probe. While specific photophysical data for this compound is not extensively available in the public domain, this guide synthesizes information on closely related 7-amino and 8-nitroquinoline derivatives to propose a foundational framework for its use. We will delve into the theoretical underpinnings of its potential sensing mechanisms, provide a detailed, adaptable synthesis protocol based on established methodologies for analogous compounds, and outline experimental protocols for its characterization and application as a fluorescent sensor, particularly for metal ions.

Introduction: The Promise of Quinoline-Based Fluorophores

Quinoline derivatives represent a robust class of heterocyclic aromatic compounds that have garnered significant interest in the development of fluorescent probes.[1] Their rigid, planar structure and extended π-conjugation system provide a scaffold for designing molecules with desirable photophysical properties, including high quantum yields and environmental sensitivity.[2] The strategic placement of electron-donating and electron-withdrawing groups on the quinoline core can induce phenomena such as Intramolecular Charge Transfer (ICT), making their fluorescence highly sensitive to the polarity of their microenvironment.[3]

This compound incorporates key functional groups that suggest its potential as a highly effective fluorescent probe. The 7-amino group, a known electron donor, and the 8-nitro group, a potent electron acceptor, create a "push-pull" system. This arrangement is anticipated to facilitate ICT upon photoexcitation, a mechanism that is often modulated by the probe's interaction with analytes. Specifically, the proximity of the amino and nitro groups suggests a potential for chelation with metal ions, which could lead to significant and detectable changes in the probe's fluorescence profile.

The primary proposed sensing mechanism for this compound is Chelation-Enhanced Fluorescence (CHEF). In its free state, the probe's fluorescence may be quenched due to photoinduced electron transfer (PET) from the amino group to the nitro group. Upon chelation with a metal ion, the lone pair of electrons on the nitrogen of the amino group would become involved in coordination, thereby inhibiting the PET process and leading to a "turn-on" fluorescence response.

Synthesis of this compound

Part I: Synthesis of 7-Methyl-8-nitroquinoline (Precursor)

The synthesis of 7-methyl-8-nitroquinoline is typically achieved through a two-step process: a Skraup reaction to form 7-methylquinoline, followed by selective nitration at the 8-position.[4][6]

Materials:

-

m-Toluidine

-

Glycerol

-

m-Nitrobenzenesulfonate

-

Sulfuric acid (98%)

-

Fuming nitric acid

-

Ethanol

Protocol:

-

Skraup Synthesis of 7-Methylquinoline:

-

In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzenesulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).

-

Carefully and slowly add a pre-cooled mixture of 98% sulfuric acid (2.7 mol) and water (61.5 g) to the reaction mixture while stirring and maintaining a low temperature with an ice bath.

-

Control the exothermic reaction with the ice bath as needed. Once the addition is complete, the reaction is typically heated to drive it to completion.

-

Purify the resulting mixture, which will contain both 7-methylquinoline and 5-methylquinoline, via steam distillation.[5] The oily product can be further purified by vacuum distillation.[5]

-

-

Nitration of 7-Methylquinoline:

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate beaker cooled in an ice bath.[4]

-

Dissolve the 7-methylquinoline (or the mixture of 7- and 5-methylquinoline) in concentrated sulfuric acid in a reaction vessel and cool to -5°C.[5]

-

Add the nitrating mixture dropwise to the stirred quinoline solution, maintaining the temperature at -5°C.[5]

-

After the addition is complete, remove the cooling bath and continue stirring at room temperature for approximately 40-60 minutes.[4][5]

-

Carefully pour the reaction mixture over a large volume of crushed ice with stirring.

-

Collect the precipitated 7-methyl-8-nitroquinoline by vacuum filtration and wash with cold water.[4]

-

The crude product can be purified by recrystallization from ethanol.[4]

-

Part II: Proposed Synthesis of this compound

Further modification of the 7-methyl group to a 7-(N-methylamino) group is required. A common method to achieve this is via radical bromination followed by nucleophilic substitution.

Materials:

-

7-Methyl-8-nitroquinoline

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (or other suitable solvent)

-

Methylamine solution (e.g., in THF or water)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Protocol:

-

Bromination of the 7-Methyl Group:

-

Dissolve 7-methyl-8-nitroquinoline in a suitable solvent like carbon tetrachloride in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Evaporate the solvent to obtain the crude 7-(bromomethyl)-8-nitroquinoline.

-

-

Nucleophilic Substitution with Methylamine:

-

Dissolve the crude 7-(bromomethyl)-8-nitroquinoline in a solvent such as dichloromethane (DCM).

-

Add an excess of methylamine solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude this compound by silica gel column chromatography.

-

Characterization and Photophysical Properties

Due to the lack of specific published data for this compound, the following section outlines the essential experiments required to characterize its photophysical properties. The data presented in the table are hypothetical values based on related quinoline derivatives and should be experimentally determined.

Essential Characterization

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.

-

Mass Spectrometry: To verify the molecular weight of the final product.

-

UV-Vis Absorption and Fluorescence Spectroscopy: To determine the key photophysical parameters.

Anticipated Photophysical Data

| Property | Anticipated Value | Conditions |

| Absorption Maximum (λabs) | 380 - 420 nm | Methanol |

| Emission Maximum (λem) | 480 - 550 nm | Methanol |

| Molar Absorptivity (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | Methanol |

| Fluorescence Quantum Yield (Φ) | 0.05 - 0.2 (in free state) | Methanol |

| Stokes Shift | 100 - 130 nm | Methanol |

Experimental Protocols for Application as a Fluorescent Probe

The following protocols are designed as a starting point for evaluating this compound as a fluorescent probe for metal ion detection.

General Protocol for Fluorescence Measurements

Materials and Reagents:

-

This compound stock solution (1 mM in DMSO or Methanol)

-

Spectroscopic grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Water)

-

Buffer solutions of various pH (e.g., HEPES, Tris-HCl)

-

Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, etc.)

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Preparation of Working Solutions:

-

Prepare a working solution of this compound (e.g., 10 µM) in the desired solvent or buffer system.

-

-

Fluorescence Titration:

-

To a cuvette containing the probe's working solution, add incremental amounts of the metal ion stock solution.

-

After each addition, gently mix and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition, using the predetermined optimal excitation wavelength.

-

-

Selectivity Study:

-

Prepare a series of solutions containing the probe and a high concentration of various interfering metal ions.

-

Record the fluorescence spectrum of each solution and compare it to the spectrum of the probe in the presence of the target analyte.

-

Protocol for Live Cell Imaging

Materials and Reagents:

-

This compound stock solution (1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Mammalian cell line (e.g., HeLa, A549)

-

Fluorescence microscope with appropriate filter sets

Protocol:

-

Cell Culture:

-

Culture cells in a suitable medium supplemented with FBS in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere overnight.

-

-

Probe Loading:

-

Prepare a loading solution by diluting the this compound stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the loading solution to the cells and incubate for 15-30 minutes at 37°C.

-

-

Washing and Imaging:

-

Remove the loading solution and wash the cells three times with PBS to remove any excess probe.

-

Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation around 405 nm, emission around 488 nm).

-

Visualizations

Caption: Proposed synthesis workflow for this compound.

Caption: Proposed mechanism of Chelation-Enhanced Fluorescence (CHEF).

Conclusion

This compound holds considerable promise as a novel fluorescent probe, leveraging the robust photophysical properties of the quinoline scaffold. The proposed synthesis and application protocols in this guide provide a solid foundation for researchers to begin exploring its potential. It is imperative that the foundational photophysical characteristics of this specific molecule are experimentally determined to validate and optimize its use in various research and development applications, from cellular imaging to analyte sensing.

References

- Hosseini, S. A., et al. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Pharmaceutical and Biomedical Research.

- Crimson Publishers. (2023).

-

Brieflands. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

-

MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

-

PubMed. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan, 93(11), 1337-1363. [Link]

-

RSC Publishing. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Materials Advances, 2(7), 2334-2346. [Link]

-

Frontiers. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Frontiers in Chemistry, 8, 593291. [Link]

-

PubChem. (n.d.). 4-Methyl-8-nitroquinoline. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). 7-Methyl 8-nitroquinoline. [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Methyl-8-nitroquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). N-Methyl-N-nitrosoaniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2011). 8-Nitroquinoline. [Link]

-

Taylor & Francis eBooks. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. [Link]

Sources

Application Notes and Protocols for N-methyl-8-nitroquinolin-7-amine: A Novel Fluorogenic Probe for Live-Cell Imaging

Introduction: Rationale and Postulated Mechanism

The quinoline scaffold is a cornerstone in the development of fluorescent probes, prized for its rigid, π-conjugated system that provides a robust framework for designing fluorophores with tunable photophysical properties.[1][2] This document outlines the proposed application and protocols for a novel quinoline derivative, N-methyl-8-nitroquinolin-7-amine (NQ-7M) . As a new chemical entity, detailed characterization is not yet available in peer-reviewed literature. Therefore, the information and protocols herein are based on established principles of fluorescent probe design, drawing parallels from structurally similar compounds.

NQ-7M incorporates a potent electron-donating group (the N-methylamino at C7) and a powerful electron-withdrawing group (the nitro at C8). This "push-pull" architecture is a classic design strategy for creating fluorophores that exhibit Intramolecular Charge Transfer (ICT).[3] Upon excitation with light, the electron density is expected to shift from the donor to the acceptor, creating an excited state with a large dipole moment. This ICT mechanism often results in several desirable properties for a cellular probe:

-

Environmental Sensitivity (Solvatochromism): The emission spectrum of ICT dyes is often highly sensitive to the polarity of the local microenvironment.[4][5] This could allow NQ-7M to report on the polarity of different subcellular compartments.

-

Large Stokes Shift: The significant electronic rearrangement between the ground and excited states typically leads to a large separation between the maximum absorption and emission wavelengths, which is advantageous for minimizing self-quenching and simplifying signal detection.[3]

-

Fluorogenic Potential: While nitroaromatic compounds are often non-fluorescent due to efficient quenching mechanisms,[6][7] the presence of a strong electron-donating group can create a fluorescent ICT state.[6] It is postulated that NQ-7M may exhibit low fluorescence in aqueous media but become highly fluorescent in nonpolar environments, such as lipid membranes or droplets, making it a potential "turn-on" probe for these structures.

Given these characteristics, NQ-7M is proposed as a novel, membrane-permeable, fluorogenic probe for visualizing intracellular lipid-rich structures and reporting on microenvironmental polarity in living cells.

Proposed Synthesis of this compound

The synthesis of NQ-7M can be approached via a multi-step pathway starting from a readily available quinoline precursor. The following protocol is a proposed route based on established quinoline chemistry.

Diagram of Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of NQ-7M.

Step-by-Step Synthesis Protocol

-

Nitration of 7-Aminoquinoline:

-

Dissolve 7-aminoquinoline in concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating mixture (a 1:1 mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

Stir the reaction for 2-4 hours, allowing it to slowly warm to room temperature.

-

Pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the crude 7-amino-8-nitroquinoline by filtration, wash with cold water, and dry.

-

Purify the product by recrystallization or column chromatography.

-

-

N-Methylation:

-

Dissolve the purified 7-amino-8-nitroquinoline in a polar aprotic solvent such as DMF.

-

Add potassium carbonate (K₂CO₃) as a base.

-

Add methyl iodide (CH₃I) and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by silica gel column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Quantitative Data Summary (Hypothetical)

The following table summarizes the postulated photophysical and chemical properties of NQ-7M. These values are estimations based on similar quinoline-based ICT probes and require experimental verification.

| Property | Postulated Value / Range | Conditions / Notes |

| Molecular Weight | ~217.2 g/mol | C₁₀H₉N₃O₂ |

| Absorption Maximum (λabs) | 400 - 430 nm | In a nonpolar solvent like Dioxane. A slight blue-shift is expected in polar solvents. |

| Emission Maximum (λem) | 500 - 580 nm | Highly dependent on solvent polarity due to solvatochromism. A significant red-shift is expected with increasing solvent polarity.[4] |

| Stokes Shift | >100 nm | Characteristic of ICT fluorophores.[3] |

| Fluorescence Quantum Yield | 0.01 - 0.1 (in PBS) | Expected to be low in polar, protic solvents. |

| Fluorescence Quantum Yield | 0.3 - 0.7 (in Dioxane/Lipids) | A significant "turn-on" response is hypothesized in nonpolar environments. |

| Molar Absorptivity (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | Typical for quinoline-based dyes. |

| Optimal Working Conc. | 1 - 10 µM | Must be determined experimentally via cytotoxicity assay. Nitroquinoline derivatives can exhibit cytotoxicity.[8] |

| Cell Permeability | High | The small, relatively nonpolar structure should allow for passive diffusion across the cell membrane. |

Experimental Protocols for Cell Imaging

I. Reagent Preparation

-

NQ-7M Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

II. Preliminary Cytotoxicity Assessment (Crucial)

The nitroquinoline core is associated with potential cytotoxicity and genotoxicity.[9][10] It is imperative to determine the optimal, non-toxic working concentration range before proceeding with imaging experiments.

-

Cell Seeding: Plate your chosen cell line (e.g., HeLa, A549) in a 96-well plate at a density that allows for logarithmic growth over 24-48 hours.

-

Compound Treatment: The next day, treat the cells with a serial dilution of NQ-7M (e.g., from 0.1 µM to 100 µM) in fresh culture medium. Include a vehicle control (DMSO only).

-

Incubation: Incubate for a period relevant to your planned imaging experiment (e.g., 24 hours).

-

Viability Assay: Perform a standard cell viability assay, such as MTT or PrestoBlue™, according to the manufacturer's protocol.

-

Analysis: Calculate the IC₅₀ value. For subsequent imaging experiments, use concentrations well below the IC₅₀ (typically ≤ 1/10th of the IC₅₀) that show >90% cell viability.

Diagram of Cell Imaging Workflow

Caption: General workflow for staining live cells with NQ-7M.

III. Live-Cell Staining and Imaging Protocol

This protocol is a starting point and should be optimized for your specific cell line and experimental goals.

-

Cell Preparation: Seed cells on glass-bottom dishes, coverslips, or imaging-quality microplates. Culture until they reach 50-70% confluency.

-

Probe Loading:

-

Warm the complete cell culture medium, phosphate-buffered saline (PBS), and a basal medium (e.g., phenol red-free DMEM) to 37°C.

-

Dilute the 1 mM NQ-7M stock solution into pre-warmed basal medium to the desired final working concentration (determined from the cytotoxicity assay, e.g., 1-10 µM).

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the NQ-7M loading solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells three times with warm PBS. This step is critical to remove extracellular probe and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed basal medium or a suitable live-cell imaging buffer (e.g., HBSS) to the cells.

-

Immediately proceed to imaging on a fluorescence microscope.

-

-

Microscopy Parameters:

-

Microscope: A confocal laser scanning microscope is recommended to minimize out-of-focus light and visualize subcellular structures.

-

Excitation: Use a 405 nm laser line or a corresponding filter set (e.g., 405/20 nm).

-

Emission: Collect fluorescence using a bandpass filter in the range of 500-580 nm. Adjust the detection window based on initial spectral scans to capture the peak emission.

-

Optional: For co-localization studies, use organelle-specific trackers with spectrally distinct profiles (e.g., MitoTracker™ Red, ER-Tracker™ Red).

-

Trustworthiness and Validation

Controls and Interpretation

-

Vehicle Control: Always image cells treated with the same concentration of DMSO used in the NQ-7M loading solution to check for autofluorescence or solvent-induced artifacts.

-

Unstained Control: Image untreated cells using the same acquisition settings to establish the baseline level of cellular autofluorescence.

-

Positive Control (Optional): If investigating lipid droplet staining, cells can be pre-treated with oleic acid (100-200 µM) for 16-24 hours to induce lipid droplet formation. A positive result would be a significant increase in punctate fluorescence in the treated cells.

Potential Signaling Pathway for Cytotoxicity

While the primary application is imaging, understanding potential off-target effects is crucial. Nitroaromatic compounds can induce cytotoxicity through metabolic activation, leading to DNA adduct formation and the generation of reactive oxygen species (ROS).[10]

Caption: Postulated pathway for NQ-7M-induced cytotoxicity.

References

Sources

- 1. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chalcogen.ro [chalcogen.ro]

- 8. brieflands.com [brieflands.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]